molecular formula C24H23N5O3S2 B611120 N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide CAS No. 1438638-83-5

N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide

Cat. No. B611120
CAS RN: 1438638-83-5
M. Wt: 493.6
InChI Key: ICECVTFTHRPNOE-UHFFFAOYSA-N
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Description

TAI-95 is an inhibitor of highly expressed cancer protein 1 (Hec1).

Scientific Research Applications

  • Hydrogen Bonding and Molecular Structure : Research by Böck et al. (2021) on similar thiazole compounds has revealed insights into the molecular structure, protonation sites, and hydrogen bonding patterns. Such studies are essential for understanding the chemical properties and potential applications of compounds like N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide (Böck et al., 2021).

  • Antifungal Applications : Jafar et al. (2017) investigated the antifungal effects of 4-methoxy-N, N-dimethylpyrimidin derivatives containing a heterocyclic compound, demonstrating the potential for these compounds in antifungal applications. This could imply similar utilities for N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide (Jafar et al., 2017).

  • Synthesis and Structural Insights : Sápi et al. (1997) conducted research on the synthesis and base-catalyzed ring transformation of similar thiazole compounds, providing valuable information on the synthesis methods and structural transformations of such compounds (Sápi et al., 1997).

  • Anticancer and Antiviral Activities : Havrylyuk et al. (2013) synthesized pyrazoline-substituted 4-thiazolidinones and evaluated their anticancer and antiviral activities. This research highlights the potential of thiazole derivatives in developing treatments for cancer and viral infections (Havrylyuk et al., 2013).

  • 5-Lipoxygenase Inhibitors : Crawley et al. (1992) explored the methoxytetrahydropyrans series of 5-lipoxygenase inhibitors, showing the potential of thiazole derivatives in the treatment of inflammatory conditions (Crawley et al., 1992).

  • Analgesic Agents : Research by Saravanan et al. (2011) on novel thiazole derivatives, including their synthesis and analgesic activities, sheds light on the potential use of such compounds in pain management (Saravanan et al., 2011).

  • Antimicrobial Activities : Another study by Saravanan et al. (2010) focused on the synthesis of novel thiazole derivatives and their antimicrobial activities, indicating the potential of these compounds in combating various microbial infections (Saravanan et al., 2010).

properties

IUPAC Name

N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICECVTFTHRPNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide

Synthesis routes and methods

Procedure details

A mixture of 25-1 (3.00 g, 6.89 mmol), 5-(2-methoxyethoxy)pyrazine-2-thiol (27-2, 2.57 g, 13.8 mmol), copper iodide (66.0 mg, 0.35 mmol), and potassium carbonate (2.86 g, 20.7 mmol) in 13.8 mL of DMF was stirred at 100° C. for 7.0 h. The reaction mixture was concentrated under reduced pressure and purified by column chromatography on silica gel (EtOAc:hexnaes=2:1 as eluant) to give N-(4-{4-(5-(2-methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide (27, 2.00 g) as light yellow solids in 59% yield: 1H NMR (500 MHz, CDCl3) δ 8.75 (d, J=4.0 Hz, 2 H), 8.19 (d, J=1.0 Hz, 1 H), 8.00 (d, J=1.0 Hz, 1H), 7.63 (d, J=5.0 Hz, 2 H), 6.96 (s, 1 H), 6.79 (s, 2 H), 4.44 (t, J=4.5 Hz, 2 H), 3.72 (t, J=4.5 Hz, 2 H), 3.41 (s, 3 H), 1.95 (s, 6 H). ESI-MS: m/z 494.2 (M+H)+.
Name
25-1
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 mL
Type
solvent
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step One

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